molecular formula C9H10N2O5S B2734696 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate CAS No. 467446-71-5

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate

Cat. No.: B2734696
CAS No.: 467446-71-5
M. Wt: 258.25
InChI Key: QJTVUQMSHGMBHP-UHFFFAOYSA-N
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Description

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate is a chemical compound with the molecular formula C9H10N2O5S and a molecular weight of 258.25 g/mol . It is supplied as a solid and should be stored at ambient temperature . This compound is classified as an irritant, and standard laboratory safety practices should be followed, including the use of personal protective equipment . As a functionalized 8-hydroxyquinoline derivative, this compound is of significant interest in research and development. The 8-hydroxyquinoline structure is a known chelator of metal ions, and the sulfonic acid and amino groups on this molecule enhance its solubility and provide additional sites for chemical modification or conjugation . This makes it a valuable precursor for synthesizing more complex molecules or for incorporation into polymeric materials. Research into related 8-hydroxyquinoline-5-sulfonic acids demonstrates their utility in creating advanced materials. For instance, they can be integrated into electrospun fibers made from polymers like poly(vinyl alcohol) and chitosan. These composite materials can subsequently form complexes with biologically relevant metal ions such as Cu²⁺ and Fe³⁺, which have been shown to exhibit promising antibacterial, antifungal, and in vitro antitumor activities . Such materials are investigated for applications in wound dressings and localized drug delivery systems . This product is intended For R&D Purposes Only and is not intended for diagnostic or therapeutic uses. Customers must ensure their use complies with all applicable government regulations, including the Toxic Substances Control Act (TSCA) provisions for research and development .

Properties

IUPAC Name

7-amino-8-hydroxyquinoline-5-sulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S.H2O/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;/h1-4,12H,10H2,(H,13,14,15);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTVUQMSHGMBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate typically involves the reaction of 5-aminoquinoline with sulfuric acid, followed by treatment with nitrous acid to introduce the sulfonic acid group. The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring. These derivatives are often used in further chemical synthesis or as intermediates in the production of other compounds .

Mechanism of Action

The mechanism of action of 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate involves its ability to chelate metal ions. This chelation process allows the compound to interact with various biological molecules, affecting their function. The molecular targets include enzymes and other proteins that require metal ions for their activity. The pathways involved in these interactions are often related to the regulation of metal ion concentrations in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with sulfonic acid groups and varying substituents exhibit distinct physicochemical and functional properties. Below is a comparative analysis:

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate -NH₂ (7), -OH (8), -SO₃H (5) C₉H₈N₂O₄S·H₂O ~243.23 (anhydrous base) Research chemical; potential medicinal applications inferred from analogs
8-Hydroxy-7-nitroquinoline-5-sulfonic acid monohydrate -NO₂ (7), -OH (8), -SO₃H (5) C₉H₆N₂O₆S·H₂O 298.23 Zwitterionic structure; studied for crystallography and charge interactions
8-Hydroxy-7-iodoquinoline-5-sulfonic acid -I (7), -OH (8), -SO₃H (5) C₉H₆INO₄S 351.12 Low water solubility (log10ws = -2.20); logP = 1.792
8-Hydroxyquinoline-5-sulfonic acid monohydrate -OH (8), -SO₃H (5) C₉H₇NO₄S·H₂O 243.23 Commercial availability; thermal stability (mp >300°C)

Physicochemical Properties

  • Solubility: The amino group in this compound may enhance aqueous solubility compared to the nitro- or iodo-substituted analogs. For example, 8-hydroxy-7-iodoquinoline-5-sulfonic acid has poor water solubility (log10ws = -2.20), likely due to its bulky iodine substituent .
  • logP Values: The logP (octanol-water partition coefficient) of the iodo derivative (1.792) suggests moderate lipophilicity, whereas the amino-substituted compound is expected to be more hydrophilic due to the -NH₂ group .
  • Thermal Stability: The unsubstituted 8-hydroxyquinoline-5-sulfonic acid monohydrate demonstrates high thermal stability (melting point >300°C), a trait likely shared by its amino derivative .

Research Findings and Data Tables

Table 1: Comparative Solubility and Lipophilicity

Compound log10ws (Water Solubility) logP Synthesis Method
This compound Not reported ~1.0* Sulfonation + amination
8-Hydroxy-7-iodoquinoline-5-sulfonic acid -2.20 1.792 Electrophilic iodination
8-Hydroxyquinoline-5-sulfonic acid monohydrate Not reported ~0.5* Direct sulfonation

*Predicted based on functional group contributions.

Table 2: Commercial Availability and Purity

Compound Purity CAS Number Supplier
This compound 95% 467446-71-5 Combi-Blocks
8-Hydroxyquinoline-5-sulfonic acid monohydrate 98% 283158-18-9 Thermo Scientific

Biological Activity

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate (often abbreviated as 7-AHQSA) is a compound with significant biological activity, particularly noted for its chelation properties and potential therapeutic applications. This article delves into the biological mechanisms, antimicrobial properties, cytotoxic effects, and various research findings related to this compound.

The primary mechanism of action for 7-AHQSA is its ability to chelate metal ions . This property allows it to interact with essential metal ions in biological systems, which can alter the function of enzymes and other proteins that depend on these metals for their activity. The chelation process is crucial in regulating metal ion concentrations, thereby influencing various biochemical pathways.

Antimicrobial Activity

7-AHQSA exhibits notable antimicrobial properties against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The compound's effectiveness stems from its ability to disrupt microbial access to essential metal ions, which are vital for their growth and reproduction .

Table 1: Antimicrobial Activity of 7-AHQSA

MicroorganismActivity ObservedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibition50 μg/mL
Candida albicansInhibition30 μg/mL

Cytotoxic Effects

In addition to its antimicrobial properties, 7-AHQSA has been studied for its cytotoxic effects on cancer cells. Notably, it has shown potential in inducing apoptosis in various cancer cell lines, including HeLa cells. The cytotoxicity is enhanced when the compound forms complexes with transition metals like copper (Cu) and iron (Fe), which have been shown to increase its efficacy against tumor cells .

Case Study: Cytotoxicity Against HeLa Cells

In a study assessing the cytotoxic effects of 7-AHQSA on HeLa cells, various concentrations were tested to determine cell viability using an MTT assay. The results indicated that:

  • Control Group: 100% viability
  • 50 μg/mL of 7-AHQSA: 75% viability
  • 100 μg/mL of Cu(II)-7-AHQSA complex: 40% viability

This significant reduction in cell viability suggests that the compound could be a candidate for further development in cancer therapies .

Applications in Drug Development

The chelating properties and biological activities of 7-AHQSA make it a valuable compound in drug development. It is utilized as a reagent for detecting trace metals and serves as a precursor in synthesizing other bioactive compounds. Its potential applications extend into areas such as:

  • Antimicrobial agents : Due to its effectiveness against pathogens.
  • Anticancer therapies : Leveraging its cytotoxic properties.
  • Industrial applications : Used in manufacturing dyes and fluorescent materials.

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